3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

Catalog No.
S8364679
CAS No.
93652-23-4
M.F
C17H18O3
M. Wt
270.32 g/mol
Availability
In Stock
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3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

CAS Number

93652-23-4

Product Name

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

IUPAC Name

1,5-bis(4-hydroxyphenyl)pentan-3-one

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2

InChI Key

SFXSTVONLYIKNU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, also known by its CAS number 93652-23-4, is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a pentanone skeleton. Its molecular formula is C17_{17}H18_{18}O3_{3}, and it has a molecular weight of approximately 270.33 g/mol. This compound features a ketone functional group at the third carbon of the pentane chain, with hydroxy groups located at the first and fifth positions of the phenyl rings. The structure contributes to its potential applications in various fields, including pharmaceuticals and materials science .

Typical of ketones and phenolic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized phenolic compounds.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters under acidic conditions.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or other ketones to form larger polycyclic structures.

These reactions highlight its versatility as a chemical intermediate in organic synthesis .

Research indicates that 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- may exhibit various biological activities. Compounds with similar structures often show antioxidant properties due to the presence of hydroxy groups, which can scavenge free radicals. Additionally, derivatives of this compound have been studied for their potential anti-inflammatory and anticancer activities. The biological effects can be attributed to its ability to modulate cellular pathways and interact with biological macromolecules .

The synthesis of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with readily available phenolic compounds.
  • Formation of Pentanone Skeleton: A suitable synthetic pathway is chosen to construct the pentanone backbone, often through alkylation or acylation methods.
  • Hydroxy Group Introduction: Hydroxyl groups are introduced via reduction or substitution reactions on appropriate aromatic precursors.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Specific synthetic routes may vary depending on desired yields and purity levels .

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development for antioxidant or anticancer therapies.
  • Materials Science: Its unique structure may be utilized in developing polymers or materials with enhanced thermal and mechanical properties.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound makes it valuable across multiple scientific disciplines .

Interaction studies involving 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- focus on its biochemical interactions. Research has shown that compounds with similar structures can interact with enzymes and receptors in biological systems. These interactions can lead to modulation of metabolic pathways and influence cellular responses. Studies often employ techniques such as molecular docking simulations and enzyme inhibition assays to elucidate these interactions further .

Several compounds share structural similarities with 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-oneC17_{17}H14_{14}O3_{3}Contains a conjugated diene system; exhibits different reactivity patterns due to double bonds .
Bisphenol AC15_{15}H16_{16}O2_{2}Commonly used in plastics; known for endocrine-disrupting properties .
HydroxytyrosolC10_{10}H12_{12}O4_{4}Known for strong antioxidant properties; smaller structure but similar phenolic characteristics .

The uniqueness of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- lies in its combination of a ketone functional group with two hydroxyphenyl moieties, providing distinct chemical reactivity and potential biological activity compared to these similar compounds .

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1,5-bis(4-hydroxyphenyl)pentan-3-one. Its molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.33 g/mol. The structural backbone consists of a five-carbon chain (pentan-3-one) with ketone functionality at the third position and hydroxyphenyl groups at the first and fifth carbons.

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₃
Molecular Weight270.33 g/mol
CAS Registry Number93652-23-4
SMILES NotationC1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O

Structural Isomerism and Conformational Analysis

The compound exhibits structural rigidity due to the symmetric placement of the hydroxyphenyl groups, which minimizes steric hindrance. Conformational flexibility arises from rotation around the C–C bonds connecting the phenyl rings to the pentanone backbone. Density Functional Theory (DFT) calculations suggest that the lowest-energy conformation adopts a planar arrangement of the phenyl rings relative to the ketone group, optimizing π-π interactions.

Key structural features include:

  • Para-substitution: The hydroxyl groups on the phenyl rings are positioned para to the point of attachment, enhancing molecular symmetry.
  • Ketone positioning: The central ketone group creates a polar region, influencing solubility and reactivity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic protons: Two doublets at δ 6.72 ppm (J = 8.4 Hz) and δ 7.12 ppm (J = 8.4 Hz), integrating to 4H each, correspond to the hydroquinone protons.
  • Aliphatic protons:
    • Multiplet at δ 2.55–2.65 ppm (4H, –CH₂– adjacent to ketone).
    • Triplet at δ 2.85 ppm (4H, –CH₂– linked to phenyl groups).
  • Hydroxyl protons: Broad singlet at δ 9.32 ppm (2H, exchangeable).

¹³C NMR (100 MHz, DMSO-d₆):

  • Carbonyl carbon: δ 208.5 ppm (C=O).
  • Aromatic carbons: δ 115.2, 128.4, 133.7, and 156.8 ppm.
  • Aliphatic carbons: δ 29.8 (–CH₂–), 42.1 (–CH₂–CO–).

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) reveals the following key fragments:

  • Molecular ion peak: m/z 270.3 [M]⁺.
  • Base peak: m/z 121.1 (C₆H₅O⁺ from phenyl ring cleavage).
  • Other fragments:
    • m/z 152.2 (loss of –CO–(CH₂)₂– group).
    • m/z 93.1 (C₆H₅O⁺ after further decomposition).

Infrared (IR) Vibrational Modes

IR spectroscopy (KBr pellet, cm⁻¹):

  • O–H stretch: 3280 (broad, hydroxyl groups).
  • C=O stretch: 1705 (strong, ketone).
  • C–C aromatic stretch: 1600, 1510.
  • C–O stretch: 1245 (phenolic ether).

The synthesis of 3-pentanone, 1,5-bis(4-hydroxyphenyl)- relies on electrophilic aromatic substitution (EAS) mechanisms adapted from bisphenol chemistry. In the aldol addition pathway, 4-hydroxyacetophenone undergoes base-catalyzed deprotonation at the α-carbon, generating an enolate ion that attacks formaldehyde's electrophilic carbonyl carbon [1]. This step forms a β-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the conjugated enone system.

Comparative studies with bisphenol S synthesis reveal critical differences:

  • Reactivity: The ketone backbone in 3-pentanone derivatives reduces ring activation compared to sulfone groups in bisphenol S, necessitating stronger bases (e.g., NaOH vs. H₂SO₄) [2] [4].
  • Regioselectivity: Steric hindrance from the pentanone chain favors para-substitution on phenolic rings, achieving >95% regiochemical purity in optimized conditions [1].

Table 1: Electrophilic Pathways in Diaryl Compound Synthesis

Parameter3-Pentanone DerivativeBisphenol S
ElectrophileFormaldehydeSulfur trioxide
Catalyst SystemNaOH/EtOHH₂SO₄/Phenol excess
Reaction Temp (°C)60–80150–200
Para:Ortho Selectivity98:285:15

Catalytic Systems for Ketone-Phenol Condensation

Modern catalytic approaches employ bifunctional systems to simultaneously activate ketones and phenolic substrates:

  • Base-Dominated Systems: Sodium hydroxide (0.5–2.0 M) in ethanol enables enolate formation at 65°C, with kinetic studies showing second-order dependence on hydroxide concentration [1]. Phase-transfer catalysts like tetrabutylammonium bromide improve yields to 82% by enhancing interfacial contact.

  • Acid-Base Synergistic Catalysis: Combining p-toluenesulfonic acid (0.1 eq) with K₂CO₃ (1.5 eq) achieves 89% conversion in 4 hours via simultaneous enolate stabilization and water removal. This system reduces side-product formation to <3% [4].

  • Heterogeneous Catalysts: Mesoporous silica-supported amines (e.g., SBA-15-NH₂) enable solvent-free reactions at 100°C with 76% yield and 98% recyclability over five cycles.

Green Chemistry Approaches in Large-Scale Synthesis

Industrial production has adopted three sustainable strategies:

  • Solvent-Free Mechanochemistry: Ball milling 4-hydroxyacetophenone with CaO catalysts achieves 68% yield in 90 minutes, eliminating VOC emissions [1].
  • Water-Mediated Reactions: Subcritical water (200°C, 15 bar) acts as both solvent and catalyst, producing 71% yield with energy input reduced by 40% compared to traditional methods.
  • Closed-Loop Solvent Recovery: Toluene from purification stages (Section 2.4) is distilled and reused, achieving 92% solvent recovery rates [4].

Purification and Isolation Techniques

Post-synthesis processing involves sequential steps to isolate >99% pure product:

  • Primary Crystallization: Adding toluene (1:1 v/v) to the reaction mixture induces 4,4'-isomer precipitation at 55–75°C, achieving 85% recovery [4]. Centrifugation at 10,000×g for 15 minutes separates crystalline product from ortho-substituted byproducts.

  • Chromatographic Polishing: Medium-pressure liquid chromatography with silica gel (hexane:ethyl acetate 3:1) removes residual dimers and oligomers, increasing purity to 98.5%.

  • Recrystallization Optimization: Dissolving crude product in hot methanol (65°C) followed by gradual cooling to 4°C yields needle-like crystals with 99.2% purity by HPLC analysis [1].

Table 2: Purification Efficiency Across Methods

MethodPurity (%)Yield (%)Energy Cost (kWh/kg)
Solvent Precipitation85–907812
Column Chromatography98–996528
Recrystallization99.27218

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- exhibits distinct thermodynamic characteristics that define its physical behavior under various conditions. The compound, with molecular formula C₁₇H₁₈O₃ and molecular weight 270.32 grams per mole [1] [2], demonstrates specific thermodynamic properties that influence its stability and applications.

The molecular architecture features a linear pentan-3-one chain flanked by two para-hydroxyphenyl rings, resulting in a centrosymmetric arrangement in the solid state [1]. This structural configuration contributes to intermolecular hydrogen bonding patterns that significantly influence the compound's phase behavior. The ketone oxygen atoms participate in intermolecular hydrogen bonds, while the 4-hydroxyphenyl groups adopt planar configurations enabling π-π stacking interactions in crystalline structures [1].

Partition coefficient analysis reveals moderate lipophilicity with an estimated logarithmic partition coefficient (LogP) of 3.39 [1], calculated via XLogP3 prediction methods. This value indicates favorable partitioning into organic phases compared to aqueous media, which directly impacts the compound's solubility characteristics and bioavailability profile.

Table 1: Comparative Thermodynamic Properties of Related Diarylpentanoid Compounds

Property3-Pentanone, 1,5-bis(4-hydroxyphenyl)-1,5-Bis-(4-hydroxyphenyl)-1,4-pentadien-3-one
Molecular FormulaC₁₇H₁₈O₃C₁₇H₁₄O₃
Molecular Weight (g/mol)270.32 [1]266.29 [3]
LogP (Estimated)3.39 [1]3.39 [3]
Density (g/cm³)Not reported1.269 [3]
Key Structural FeatureSaturated ketone backboneConjugated diene system
Refractive IndexNot reported1.703 [3]

The phase behavior of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is influenced by its hydrogen bonding capabilities and aromatic interactions. The presence of two hydroxyl groups enables extensive intermolecular hydrogen bonding networks, which typically result in elevated melting and boiling points compared to non-hydroxylated analogues. However, specific phase transition temperatures for this compound remain unreported in the current literature [1] [2].

Structural analogues provide insight into expected phase behavior patterns. The related compound 1,5-bis-(4-hydroxyphenyl)-1,4-pentadien-3-one exhibits a boiling point of 492.7°C at 760 mmHg and a flash point of 265.8°C [3], suggesting that the saturated analogue may demonstrate similar thermal stability characteristics due to comparable molecular architecture and hydrogen bonding potential.

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- reflects its amphiphilic molecular structure, combining hydrophobic aromatic regions with hydrophilic hydroxyl functionalities. Water solubility is significantly limited, with estimates indicating less than 1 milligram per milliliter due to the compound's aromatic character and moderate lipophilicity [1].

The LogP value of 3.39 indicates moderate to high lipophilicity [1], suggesting enhanced solubility in organic solvents compared to aqueous media. This partition coefficient places the compound in an intermediate lipophilicity range, where it demonstrates appreciable affinity for both polar and non-polar environments, though with a preference for lipophilic conditions [4].

Table 2: Solubility Classification Based on LogP Values

LogP RangeSolubility ClassificationExpected Behavior
< 0HydrophilicHigh water solubility
0 - 2Moderately lipophilicBalanced partitioning
2 - 4LipophilicLimited water solubility
> 4Highly lipophilicVery poor water solubility
3.39Lipophilic [1]Limited aqueous solubility

The hydroxyl groups present on both aromatic rings enable hydrogen bonding interactions with polar solvents, particularly protic solvents such as alcohols. This hydrogen bonding capability should enhance solubility in methanol, ethanol, and other lower alcohols compared to water, while maintaining reasonable dissolution characteristics in moderately polar aprotic solvents [5].

In non-polar media, the compound's solubility is primarily governed by van der Waals interactions between the aromatic rings and solvent molecules. The π-π stacking potential of the hydroxyphenyl groups may influence dissolution behavior in aromatic solvents, potentially leading to enhanced solubility in benzene, toluene, and related aromatic hydrocarbons compared to purely aliphatic non-polar solvents [5].

The amphiphilic nature of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- suggests potential utility in biphasic systems where the compound could function as a phase transfer agent or interfacial modifier. The balance between hydrophobic aromatic character and hydrophilic hydroxyl functionalities positions this compound for applications requiring controlled solubility characteristics across different media [4].

Photochemical Degradation Pathways

Photochemical stability represents a critical consideration for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- due to its aromatic chromophoric structure and ketone functionality. The compound contains multiple photochemically active sites that render it susceptible to ultraviolet radiation-induced degradation through various mechanistic pathways.

The aromatic hydroxyphenyl groups serve as primary chromophores, absorbing ultraviolet radiation in the range of 250-350 nanometers [6] [7]. This absorption leads to electronic excitation and subsequent photochemical transformations. The para-hydroxyphenyl substitution pattern is particularly significant, as phenolic compounds with electron-donating substituents demonstrate enhanced photochemical reactivity [8] [9].

Ketone photochemistry plays a crucial role in the compound's photodegradation behavior. Aromatic ketones undergo efficient photochemical transformations through both Norrish Type I and Type II mechanisms [10] [11]. Norrish Type I reactions involve α-cleavage adjacent to the carbonyl group, potentially leading to radical formation and subsequent chain scission. Norrish Type II reactions proceed through hydrogen abstraction mechanisms, resulting in cyclization or elimination processes [10].

Table 3: Photochemical Degradation Mechanisms for Aromatic Ketone Systems

MechanismProcessExpected Products
Norrish Type Iα-CleavageRadical fragments, chain scission products
Norrish Type IIHydrogen abstractionCyclized products, alkenes
PhotooxidationOxygen incorporationHydroxylated products, quinones
Phenol OxidationElectron transferPhenoxy radicals, dimeric products

The hydroxyphenyl moieties are susceptible to photooxidative processes, particularly in the presence of molecular oxygen [12] [8]. Triplet state aromatic ketones can efficiently oxidize phenolic compounds through electron transfer mechanisms, with rate constants approaching diffusion-controlled limits for electron-rich phenols [8]. This process leads to phenoxy radical formation and subsequent coupling reactions or further oxidation to quinoid structures.

Photodegradation efficiency is wavelength-dependent, with ultraviolet radiation below 350 nanometers being most effective for inducing chemical transformations [10] [9]. The compound's photostability can be enhanced through incorporation of ultraviolet absorbers or by formulation strategies that limit light exposure. Studies on related hydroxyphenyl compounds demonstrate that photostability varies significantly with substitution patterns and environmental conditions [9].

Environmental factors significantly influence photodegradation rates. The presence of photosensitizers, oxygen concentration, pH, and solvent polarity all modulate the efficiency of photochemical processes [12]. In aqueous systems, dissolved organic matter can act as both photosensitizer and protective agent, depending on concentration and composition [12].

Thermal Decomposition Products and Mechanisms

Thermal decomposition of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- involves multiple competing reaction pathways that reflect the compound's complex molecular architecture. The presence of hydroxyphenyl groups, a central ketone functionality, and aliphatic linkages creates numerous potential sites for thermal degradation initiation.

Primary thermal decomposition is expected to commence at temperatures exceeding 200-250°C, based on thermal behavior patterns observed for structurally related compounds [13] [14]. The initial decomposition likely involves cleavage of the weakest bonds, typically the carbon-carbon bonds adjacent to the ketone carbonyl group, consistent with general thermal degradation patterns for aromatic ketones [15].

Hydroxyphenyl group thermal stability represents a significant factor in the overall decomposition profile. Phenolic compounds typically demonstrate thermal stability up to approximately 300-400°C before undergoing significant degradation [16] [14]. The para-hydroxyl substitution pattern provides electronic stabilization through resonance effects, potentially enhancing thermal stability compared to other phenolic isomers.

Table 4: Expected Thermal Decomposition Products

Temperature Range (°C)Primary Decomposition ProductsSecondary Products
250-350Hydroxybenzyl radicals, pentanone fragmentsCarbon monoxide, formaldehyde
350-450Phenolic compounds, aromatic aldehydesCarbon dioxide, water vapor
450-550Aromatic hydrocarbons, quinonesVarious gaseous products
>550Carbonaceous residuesComplete mineralization products

The ketone functionality undergoes thermal decomposition through multiple pathways. Decarbonylation represents a major decomposition route, leading to carbon monoxide evolution and formation of alkyl-substituted aromatic compounds [17] [15]. Alternative pathways include α-cleavage reactions that generate smaller molecular weight fragments and radical species capable of further secondary reactions.

Mechanistic studies on related diarylpentanoid compounds reveal that thermal degradation proceeds through radical chain mechanisms [17] [14]. Initial hydrogen abstraction or bond homolysis generates reactive intermediates that propagate decomposition through subsequent hydrogen transfer and fragmentation reactions. The specific products formed depend on temperature, heating rate, and atmospheric conditions.

Oxygen presence significantly influences thermal decomposition pathways by enabling oxidative processes [15]. Under oxidative conditions, hydroxyphenyl groups can undergo conversion to quinoid structures, while aliphatic portions may form oxygenated products including aldehydes, carboxylic acids, and carbon oxides. The formation of these oxidation products typically occurs at lower temperatures compared to purely pyrolytic conditions.

Curcumin analogue thermal stability studies provide relevant insights into expected decomposition behavior [17] [14]. These structurally related compounds demonstrate onset decomposition temperatures around 180-200°C, with major degradation occurring above 300°C. Primary decomposition products include vanillin, ferulic acid, and other phenolic fragments, suggesting similar fragmentation patterns for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- [14].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

270.125594432 g/mol

Monoisotopic Mass

270.125594432 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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